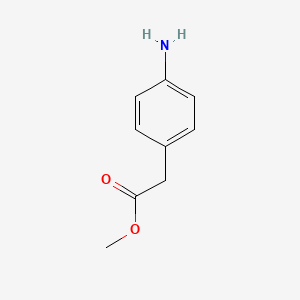

Methyl 2-(4-aminophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVLENJTXGRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39552-81-3 | |

| Record name | methyl 2-(4-aminophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-aminophenyl)acetate for Drug Development Professionals

Introduction

Methyl 2-(4-aminophenyl)acetate is a bifunctional organic molecule featuring a primary aromatic amine and a methyl ester. This unique combination makes it a highly versatile building block in modern organic synthesis and a molecule of significant interest to researchers in drug discovery and development. Its structure serves as a valuable scaffold, presenting two key reactive handles that can be orthogonally functionalized to build molecular complexity. The phenylacetate core is a common motif in biologically active compounds, and the ability to readily modify the amino group allows for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth examination of the physical, chemical, and analytical properties of this compound, offering field-proven insights into its synthesis, reactivity, and application in medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data presented below are consolidated from reputable chemical suppliers and databases, providing a comprehensive physicochemical profile.

Physical and Chemical Data Summary

The key identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 4-aminophenylacetate, (4-Aminophenyl)acetic Acid Methyl Ester | [1][2] |

| CAS Number | 39552-81-3 | [3][4] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| Appearance | Yellow to Brown Liquid or Solid | [2] |

| Boiling Point | 277.2 ± 15.0 °C at 760 mmHg | [3] |

| Storage Conditions | Store in freezer (<-20°C), under inert gas, protected from light | [2] |

| Stability | Air and heat sensitive | [2] |

| Purity (Typical) | >97% | |

| SMILES | COC(=O)CC1=CC=C(C=C1)N | [1] |

| InChIKey | TVIVLENJTXGRAM-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and purity assessment. While raw spectral data is instrument-dependent, the expected characteristic signals for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the ~6.5-7.2 ppm range, characteristic of a 1,4-disubstituted benzene ring), a singlet for the benzylic methylene protons (-CH₂-) adjacent to the ester, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the amine protons (-NH₂).

-

¹³C NMR: The carbon NMR would typically display signals for the carbonyl carbon of the ester (~170 ppm), four distinct aromatic carbons, the benzylic methylene carbon, and the methyl carbon of the ester. The availability of reference spectra can be found on public databases such as PubChem.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester (around 1730 cm⁻¹), and C-N and C-O stretching bands.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 165.19 g/mol .

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its amino and ester functional groups. This allows for selective chemical modifications, making it a powerful intermediate.

Caption: Key reactive sites and potential synthetic transformations of this compound.

-

Reactions of the Amino Group: The primary aromatic amine is a versatile nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to form sulfonamides. It can also be subjected to reductive amination or direct alkylation . Furthermore, the amine can be converted to a diazonium salt, which is a gateway to a wide array of transformations (e.g., Sandmeyer reactions) to introduce halides, cyano, or hydroxyl groups.

-

Reactions of the Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 4-aminophenylacetic acid.[5] Alternatively, it can undergo amidation by reacting with amines to form various amide derivatives, a common strategy in medicinal chemistry to build peptide-like structures or modulate solubility.

Recommended Synthesis Protocol

The most direct and industrially scalable synthesis of this compound involves the catalytic reduction of its nitro precursor, Methyl 2-(4-nitrophenyl)acetate. The following protocol is a robust, self-validating system based on established chemical principles for nitro group reduction.

Synthesis Workflow: Reduction of Methyl 2-(4-nitrophenyl)acetate

Caption: Workflow for the synthesis of this compound via catalytic reduction.

Step-by-Step Methodology

This protocol is adapted from analogous reductions of aromatic nitro compounds.[6]

-

Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-(4-nitrophenyl)acetate (1.0 eq).

-

Dissolution: Add absolute ethanol (10-15 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.

-

Reagent Addition: Cautiously add anhydrous ferric chloride (FeCl₃, 0.05 eq) as a catalyst, followed by the slow, dropwise addition of hydrazine hydrate (4-5 eq) via an addition funnel. Causality Note: Ferric chloride is an effective and inexpensive catalyst for hydrazine-mediated nitro reductions. The reaction is exothermic, necessitating slow addition of hydrazine to control the temperature.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) provides unambiguous confirmation of reaction completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron catalyst, washing the pad with a small amount of ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate and wash with saturated sodium chloride (brine) to remove residual hydrazine and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, further purification can be achieved via column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself, but rather a key intermediate whose structural features are highly desirable in medicinal chemistry.

-

Scaffold for Library Synthesis: The molecule's two functional groups can be used to generate large libraries of compounds for high-throughput screening. For example, the amine can be acylated with a diverse set of carboxylic acids, while the ester can be converted to amides using a panel of amines, creating a matrix of novel chemical entities.

-

Precursor to Biologically Active Molecules: The parent acid, 4-aminophenylacetic acid, is a known component in compounds with antimicrobial and other biological activities.[5] The methyl ester provides a protected form of this acid that can be carried through several synthetic steps before a final hydrolysis, if needed.

-

Linker Chemistry: In the development of more complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional molecules are required as linkers. The structure of this compound provides a rigid phenyl spacer with two points for connection, a valuable attribute in linker design.

Quality Control and Analytical Protocol

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. A standard High-Performance Liquid Chromatography (HPLC) method is essential for quality control.

Recommended HPLC Protocol for Purity Analysis

-

Rationale: A reversed-phase C18 column is the workhorse for analyzing moderately polar, aromatic compounds. A gradient elution ensures that any potential impurities with different polarities are effectively separated from the main product peak. UV detection is ideal due to the strong chromophore of the benzene ring.[7][8]

-

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to 10% B to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

-

Detection:

-

UV detection at 254 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary to fall within the linear range of the detector.

-

-

System Validation: The method is validated by injecting a known standard to determine the retention time and by assessing peak shape and purity via integration. The peak corresponding to this compound should be symmetrical and account for >97% of the total peak area for high-quality material.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

| Hazard Class | GHS Statements | Pictogram |

| Acute Toxicity | H302: Harmful if swallowed. | GHS07 |

| Skin Irritation | H315: Causes skin irritation. | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation. | GHS07 |

| Respiratory | H335: May cause respiratory irritation. | GHS07 |

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[2]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: As noted, this compound is air and heat sensitive.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

References

- 1. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39552-81-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. CAS 39552-81-3 | this compound - Synblock [synblock.com]

- 4. Synthonix, Inc > 39552-81-3 | this compound [synthonix.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(4-aminophenyl)acetate: A Technical Guide for Advanced Drug Development

This guide provides an in-depth technical overview of Methyl 2-(4-aminophenyl)acetate, a pivotal chemical intermediate in contemporary drug discovery and development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application in medicinal chemistry.

Core Physicochemical & Structural Properties

This compound is a bifunctional organic compound featuring a primary aromatic amine and a methyl ester. This unique combination makes it a versatile building block for constructing more complex molecular architectures. The primary amine serves as a key nucleophilic handle for amide bond formation, a cornerstone of peptide and small molecule drug synthesis, while the methyl ester provides a site for further chemical modification or acts as a prodrug moiety.

The fundamental properties of this compound are summarized below. Adherence to these parameters is critical for ensuring consistency in experimental design and manufacturing processes.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 165.19 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 39552-81-3 | --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Synonyms | Methyl 4-aminophenylacetate, (4-Aminophenyl)acetic Acid Methyl Ester | --INVALID-LINK--[1] |

| Physical Form | Yellow to Brown Liquid or Solid | --INVALID-LINK--[2] |

| Storage Conditions | Freezer temperatures (<0°C), under inert gas | --INVALID-LINK--[2] |

| Sensitivities | Air and heat sensitive | --INVALID-LINK--[2] |

Synthesis Methodologies: A Comparative Analysis

Two primary, industrially relevant pathways exist for the synthesis of this compound. The choice between them often depends on the cost and availability of starting materials, desired purity, and scalability.

Method A: Catalytic Hydrogenation of Methyl 2-(4-nitrophenyl)acetate

This is a highly efficient and clean method, often preferred in large-scale production. The process involves the reduction of a nitro group to a primary amine using hydrogen gas in the presence of a metal catalyst.

Causality: The nitro group is highly susceptible to reduction. Catalysts like Palladium on Carbon (Pd/C) provide a surface that adsorbs both the hydrogen gas and the nitro compound, lowering the activation energy for the reduction reaction. The reaction is typically clean, with nitrogen gas and water as the primary byproducts, simplifying purification.

Caption: Workflow for Synthesis via Catalytic Hydrogenation.

Experimental Protocol (Exemplary):

-

Reactor Setup: Charge a pressure-rated hydrogenation vessel with Methyl 2-(4-nitrophenyl)acetate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 0.5-2% by weight relative to the nitro compound).

-

Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to at least 4 MPa.[3]

-

Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 20-40°C, with vigorous stirring.[3]

-

Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques (TLC, HPLC) until the starting material is consumed.

-

Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography if necessary.

Method B: Fischer Esterification of 4-Aminophenylacetic Acid

This classic acid-catalyzed esterification is a robust alternative, particularly if the corresponding carboxylic acid is more readily available than the nitro-ester.

Causality: The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol).[4][5] The reaction is an equilibrium process. To drive it towards the ester product, an excess of the alcohol reactant (methanol) is used, and the water byproduct is often removed.[4][6]

Experimental Protocol (Exemplary):

-

Reactant Mixture: To a solution of 4-Aminophenylacetic acid (1.0 eq) in a large excess of anhydrous methanol (which acts as both solvent and reactant), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) with cooling.[7]

-

Reflux: Heat the mixture to reflux and maintain for several hours (typically 2-4 h) until the reaction is complete, as monitored by TLC or HPLC.[7]

-

Neutralization: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.[7][8]

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[7][8]

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is non-negotiable. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques converge to provide a complete profile of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.

Causality: A C18 (octadecylsilyl) stationary phase provides a nonpolar environment. This compound, being moderately polar, will have a good affinity for the stationary phase but can be effectively eluted with a mobile phase consisting of a polar solvent (like water or an aqueous buffer) and a less polar organic modifier (like acetonitrile or methanol). The aromatic ring is a strong chromophore, making UV detection highly sensitive and specific.[9][10]

Exemplary HPLC Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]

-

Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 7.0).

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 35°C.[9]

-

Detection: UV at 245 nm.[9]

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Injection Volume: 10 µL.[9]

-

Validation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a certified reference standard.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR provides an unambiguous map of the proton environment. Expected signals include a singlet for the methyl ester protons (~3.6 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), two doublets for the para-substituted aromatic protons (~6.6 and 6.9 ppm), and a broad singlet for the amine protons. ¹³C NMR will confirm the number of unique carbon environments.[1]

-

Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 165, consistent with the molecular weight of 165.19 g/mol .[1]

Strategic Role in Drug Discovery

The utility of this compound lies in its functional group duality.

-

Amine as a Nucleophilic Handle: The primary amine is the most reactive site, readily participating in acylation reactions to form amide bonds with carboxylic acids, acid chlorides, or sulfonyl chlorides. This makes it an essential building block for a vast array of pharmacologically active molecules.

-

Ester as a Modifiable Group: The methyl ester can be hydrolyzed under basic or acidic conditions to reveal the corresponding carboxylic acid. This allows for subsequent coupling reactions or provides a polar handle to modulate solubility.

-

Prodrug Potential: The ester functionality can be incorporated into a final drug molecule as a prodrug. In vivo, endogenous esterase enzymes can cleave the ester, releasing the active carboxylic acid metabolite. This strategy is often employed to improve the oral bioavailability of polar drugs.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's reactivity and potential hazards.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage & Handling: Store in a tightly sealed container in a freezer (<0°C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from air and heat.[2] Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

References

- 1. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39552-81-3 [sigmaaldrich.com]

- 3. CA2103519A1 - Process for the preparation of aminophenyl acetates - Google Patents [patents.google.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

1H and 13C NMR spectral data of Methyl 2-(4-aminophenyl)acetate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-(4-aminophenyl)acetate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, unequivocal structural confirmation is paramount. NMR spectroscopy serves as the primary analytical tool for this purpose. This document, intended for researchers and drug development professionals, offers a detailed interpretation of the spectral data, explains the underlying principles of chemical shifts and spin-spin coupling, presents a robust protocol for data acquisition, and outlines a logical workflow for spectral analysis. By grounding the analysis in established spectroscopic principles, this guide aims to serve as an authoritative resource for the characterization of this and structurally related compounds.

Introduction: The Role of NMR in Structural Elucidation

This compound (C₉H₁₁NO₂) is a bifunctional organic molecule containing a primary amine, an ester, and a para-substituted aromatic ring.[1][2][3] This combination of functional groups makes it a versatile building block. The precise arrangement of these groups is critical to its chemical identity and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming this arrangement, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

This guide moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to illuminate the causality behind the observed spectral features—why each peak appears at its specific chemical shift, why it splits into a particular pattern, and how these data points coalesce into an unambiguous structural assignment.

Molecular Structure and Assignment Strategy

To facilitate a clear and systematic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering convention will be used consistently for all spectral assignments.

Caption: Molecular structure and numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The key parameters are chemical shift (δ), which indicates the electronic environment; integration, which reveals the number of protons; and multiplicity, which indicates the number of neighboring protons.

¹H NMR Data Summary

The following table summarizes the experimental ¹H NMR data acquired in deuterated chloroform (CDCl₃) at 400 MHz.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) |

| a | 7.05 | d (apparent) | 2H | H-2, H-6 |

| b | 6.65 | d (apparent) | 2H | H-3, H-5 |

| c | 3.69 | s | 3H | H-12 (-OCH₃) |

| d | 3.60 (broad) | s (broad) | 2H | H-7 (-NH₂) |

| e | 3.53 | s | 2H | H-8 (-CH₂-) |

Note: Data is a composite representation based on typical values. The -NH₂ signal is often broad and may exchange with trace water, affecting its chemical shift and appearance.

Detailed Interpretation

-

Aromatic Region (Signals a & b): The para-substituted benzene ring gives rise to a characteristic pattern.

-

Signal a (δ 7.05, 2H): These protons (H-2/H-6) are ortho to the electron-withdrawing acetate group (-CH₂COOCH₃) and meta to the electron-donating amino group (-NH₂). The deshielding effect of the acetate group dominates, shifting them downfield.

-

Signal b (δ 6.65, 2H): These protons (H-3/H-5) are ortho to the strongly electron-donating amino group, which shields them and shifts their resonance significantly upfield relative to benzene (7.36 ppm).

-

Multiplicity: Due to the magnetic non-equivalence of protons H-2/H-6 and H-3/H-5, this para-substituted ring forms a complex second-order spin system known as an AA'BB' system.[4][5] While often appearing as two distinct doublets at high field strengths, at 400 MHz, they can present as apparent doublets or multiplets due to additional long-range couplings.[6] The primary splitting arises from the ortho-coupling (³J) between adjacent protons, typically in the range of 8-9 Hz.[5]

-

-

Aliphatic Region (Signals c, d, e):

-

Signal c (δ 3.69, 3H): This sharp singlet is characteristic of the three equivalent protons of the methyl ester group (H-12). Their chemical shift is dictated by the deshielding effect of the adjacent oxygen atom.

-

Signal d (δ 3.60, 2H): This broad singlet corresponds to the two protons of the primary amine (H-7). The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water. Its integration can sometimes be unreliable.

-

Signal e (δ 3.53, 2H): This singlet represents the two methylene protons (H-8). They are deshielded by the adjacent carbonyl group and the aromatic ring. The signal is a singlet because there are no protons on the adjacent atoms (C-1 and C-9).

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity. As fully assigned experimental data is not consistently available in public databases, the following is a detailed interpretation based on established chemical shift ranges and substituent effects.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |

| 172.5 | C-9 (C=O) | Typical range for an ester carbonyl carbon.[7] |

| 145.8 | C-4 (C-NH₂) | Aromatic carbon attached to a strong electron-donating group (-NH₂), significantly deshielded. |

| 130.3 | C-2, C-6 | Aromatic carbons ortho to the alkyl substituent. |

| 124.5 | C-1 (C-CH₂) | Quaternary aromatic carbon, shifted downfield by the alkyl group but shielded relative to C-4. |

| 115.4 | C-3, C-5 | Aromatic carbons ortho to the -NH₂ group, strongly shielded. |

| 52.1 | C-12 (-OCH₃) | Typical range for a methyl ester carbon. |

| 40.8 | C-8 (-CH₂) | Aliphatic methylene carbon adjacent to an aromatic ring and carbonyl group. |

Note: These chemical shifts are predicted values based on additivity rules and comparison with similar structures. Actual experimental values may vary slightly.

Detailed Interpretation

-

Carbonyl Carbon (C-9): The peak at ~172.5 ppm is unambiguously assigned to the ester carbonyl carbon, consistent with its characteristic downfield shift.[7]

-

Aromatic Carbons (C-1 to C-6): The four signals in the aromatic region (115-146 ppm) reflect the electronic effects of the two substituents.

-

The amino group is a strong activator, causing significant shielding (upfield shift) at the ortho (C-3, C-5) and para positions.

-

The alkyl acetate group is a weak deactivator.

-

C-4 (~145.8 ppm): The ipso-carbon attached to the nitrogen is the most deshielded aromatic carbon due to the electronegativity of the nitrogen atom.

-

C-3/C-5 (~115.4 ppm): These carbons are ortho to the powerful electron-donating -NH₂ group and are the most shielded (furthest upfield).

-

C-2/C-6 (~130.3 ppm): These carbons are meta to the -NH₂ group and ortho to the -CH₂COOCH₃ group, resulting in an intermediate chemical shift.

-

C-1 (~124.5 ppm): The ipso-carbon bearing the acetate side chain is a quaternary carbon and will typically show a weaker signal intensity. Its chemical shift is influenced by the attached alkyl group.

-

-

Aliphatic Carbons (C-8, C-12): The two upfield signals correspond to the sp³-hybridized carbons. The methoxy carbon (C-12) at ~52.1 ppm and the methylene carbon (C-8) at ~40.8 ppm are in their expected regions.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: The choice of deuterated solvent is critical.

-

Primary Choice (CDCl₃): Deuterated chloroform is an excellent choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at δ 7.26 ppm in ¹H NMR; a triplet at δ 77.2 ppm in ¹³C NMR).[8]

-

Alternative (DMSO-d₆): Deuterated dimethyl sulfoxide can be used if solubility is an issue or for better observation of exchangeable -NH₂ protons, which typically appear as a sharper signal in this solvent.

-

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: Modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard optional for chemical shift referencing. However, for the highest accuracy, 1% tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm in both ¹H and ¹³C spectra.[9]

-

Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved, ensuring a homogeneous solution.

5.2. Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30). Proton decoupling is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128-1024 scans (or more), as ¹³C is much less sensitive than ¹H.

-

Spectral Width: 0-220 ppm.

-

Workflow for Spectral Analysis and Structure Verification

The process of moving from a sample to a confirmed structure is a systematic workflow. This process ensures that data is acquired, processed, and interpreted in a logical and scientifically valid manner.

References

- 1. rsc.org [rsc.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. fiveable.me [fiveable.me]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. hmdb.ca [hmdb.ca]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of Methyl 2-(4-aminophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-aminophenyl)acetate is a compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural elucidation and characterization are paramount to ensure the purity, identity, and quality of synthesized molecules. This guide provides an in-depth technical overview of two primary analytical techniques for its characterization: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. As a Senior Application Scientist, this document is structured to offer not just procedural steps but a deeper understanding of the underlying principles and expected outcomes, grounded in established scientific literature.

I. Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern, which serves as a molecular fingerprint.

Principle of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the analyte is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).[1] The molecular ion, being energetically unstable, undergoes fragmentation into smaller, charged ions and neutral radicals.[1] The mass spectrometer then separates these ions based on their m/z ratio, generating a mass spectrum that plots relative intensity against m/z.

Expected Mass Spectrum of this compound

The molecular formula for this compound is C9H11NO2, with a molecular weight of 165.19 g/mol .[2][3][4]

Molecular Ion Peak (M+•): The mass spectrum is expected to show a distinct molecular ion peak at m/z 165 .[2] The presence of a nitrogen atom means the molecular weight is an odd number, which is consistent with the Nitrogen Rule in mass spectrometry.[5]

Key Fragmentation Pathways: The fragmentation of this compound is dictated by the stability of the resulting carbocations and neutral losses. The primary fragmentation patterns are influenced by the functional groups present: the aromatic amine and the methyl ester.

-

Loss of the Methoxycarbonyl Radical (•COOCH3): A common fragmentation for methyl esters is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methoxycarbonyl radical (m/z 59). This would result in a fragment ion at m/z 106 . This fragment, the 4-aminobenzyl cation, is resonance-stabilized.

-

Loss of the Methanol (CH3OH): While less common as a primary fragmentation, loss of a neutral methanol molecule (m/z 32) from the molecular ion can occur, leading to a fragment at m/z 133 .

-

Formation of the Tropylium Ion: A characteristic fragmentation of compounds containing a benzyl group is the formation of the highly stable tropylium ion (C7H7+) at m/z 91 . This can arise from rearrangement and fragmentation of the aminobenzyl portion of the molecule.

-

Cleavage of the C-C bond adjacent to the aromatic ring: Alpha-cleavage next to the aromatic ring can lead to the formation of a fragment at m/z 120 , corresponding to the [M - CH2CO]+• ion.[2]

Experimental Protocol: Electron Ionization GC-MS

This protocol outlines the general steps for acquiring an EI mass spectrum using a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Interpretation

The resulting mass spectrum should be compared against a reference database, such as the NIST Mass Spectrometry Data Center, for confirmation.[2] The relative abundances of the fragment ions provide a unique pattern for unambiguous identification.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 165 | [M]+• | - |

| 120 | [C7H6NO]+ | •CH2CO |

| 106 | [C7H8N]+ | •COOCH3 |

| 91 | [C7H7]+ | C2H4N |

II. Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule's vibrations. It is an excellent tool for identifying the functional groups present in a molecule.

Principle of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. These vibrations include stretching (symmetric and asymmetric) and bending. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

Expected IR Spectrum of this compound

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary functional groups: the aromatic amine (N-H), the ester (C=O and C-O), the aromatic ring (C=C and C-H), and the aliphatic C-H bonds.

Key Vibrational Modes:

-

N-H Stretching (Amine): Primary aromatic amines typically show two distinct bands in the region of 3500-3300 cm⁻¹ .[6] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching (Ester): A strong, sharp absorption band is expected around 1735 cm⁻¹ for a saturated aliphatic ester.[7]

-

C-O Stretching (Ester): Esters also exhibit strong C-O stretching bands in the fingerprint region, typically between 1300-1000 cm⁻¹ .[7][8]

-

Aromatic C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹ .[9][10]

-

Aromatic C-H Stretching: These absorptions appear just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹ .[8][9]

-

Aliphatic C-H Stretching: The C-H stretching of the methylene (-CH2-) and methyl (-CH3) groups will be observed in the 3000-2850 cm⁻¹ region.[8]

-

N-H Bending (Amine): An N-H bending vibration is expected around 1650-1580 cm⁻¹ .[8]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern of the aromatic ring can be inferred from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[8] For a 1,4-disubstituted (para) benzene ring, a strong band is expected between 850-800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Data Interpretation

The positions and relative intensities of the absorption bands in the IR spectrum should be correlated with the known characteristic frequencies of the functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic (CH2, CH3) |

| ~1735 | C=O Stretch | Ester |

| ~1620 | N-H Bend | Primary Amine |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1300-1000 | C-O Stretch | Ester |

| ~850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

III. Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound involves a synergistic approach, utilizing both MS and IR data to build a comprehensive and self-validating structural profile.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 39552-81-3 | this compound - Synblock [synblock.com]

- 4. Matrix Scientific METHYL-(4-AMINOPHENYL)ACETATE MF C9H11NO2 MW 165.19 CAS | Fisher Scientific [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

Introduction: Contextualizing Methyl 2-(4-aminophenyl)acetate

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-(4-aminophenyl)acetate

This compound is an organic compound characterized by a primary aromatic amine and a methyl ester functional group.[1] Its relevance in the pharmaceutical industry is significant, primarily as a known process-related impurity and potential degradant in the synthesis of active pharmaceutical ingredients (APIs) such as Vibegron.[1][2][3] Understanding the physicochemical properties of such impurities is not merely an academic exercise; it is a critical component of drug development and regulatory compliance. The presence and quantity of impurities can directly impact the safety, efficacy, and stability of the final drug product.[2]

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive analysis of the solubility and stability profile of this compound. We will delve into the anticipated behavior of this molecule in various solvent systems and under common environmental and manufacturing stresses, grounding our discussion in fundamental chemical principles and established regulatory frameworks, particularly the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Part 1: Solubility Profile - A Predictive Analysis

-

Aqueous Solubility: The primary aromatic amine (pKa of aniline is ~4.6) allows the molecule to be protonated under acidic conditions, forming an ammonium salt. This salt form would exhibit significantly increased solubility in aqueous media. Conversely, in neutral to basic aqueous solutions, the molecule exists in its less soluble free base form.

-

Organic Solubility: The presence of the phenyl ring and the ester moiety suggests good solubility in a range of organic solvents. It is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), alcohols (e.g., methanol, ethanol), and chlorinated solvents (e.g., dichloromethane). Its solubility in non-polar hydrocarbon solvents (e.g., hexanes) is likely to be limited.

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is required. The following protocol outlines a standard method for determining the equilibrium solubility.

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents at controlled temperatures.

Methodology:

-

Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., Water, pH 2.0 HCl buffer, pH 7.4 phosphate buffer, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate sealed vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a short period. Then, filter the supernatant through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solids.

-

Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2]

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

This self-validating system ensures that the measured concentration represents the true equilibrium solubility under the specified conditions.

Part 2: Chemical Stability and Degradation Pathways

The stability of an API-related impurity is a critical parameter. Forced degradation, or stress testing, is the cornerstone of this evaluation, designed to identify likely degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[7][8][9] The ICH guidelines Q1A(R2) and Q1B provide the regulatory framework for these studies.[5][6][10] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without being so excessive that it obscures the primary degradation pathways.[5][7][11]

This compound contains two primary loci for degradation: the methyl ester and the primary aromatic amine.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ijcrt.org [ijcrt.org]

- 7. youtube.com [youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Navigating the Safety Landscape of Methyl 2-(4-aminophenyl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Context

Methyl 2-(4-aminophenyl)acetate, a molecule holding a significant position in the landscape of organic synthesis, serves as a versatile building block in the development of various pharmaceutical agents and functional materials. Its structure, featuring both a primary aromatic amine and a methyl ester, imparts a unique reactivity profile that is both valuable and necessitates a thorough understanding of its safety and hazard characteristics. This guide provides a comprehensive overview of the safety, handling, and emergency protocols associated with this compound, designed to empower researchers and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. The causality behind the recommended safety protocols is rooted in the inherent chemical properties of aromatic amines and esters, which can pose specific health hazards upon exposure.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential to cause acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Visualizing Hazard Communication: The GHS Label

The GHS label for this compound provides a quick visual reference to its primary hazards.

Caption: GHS pictogram and signal word for this compound.

Toxicological Profile: Understanding the Risks

Routes of Exposure and Their Effects:

-

Inhalation: Inhalation of dusts or aerosols may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.

-

Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[1] Aromatic amines, as a class, can sometimes be absorbed through the skin, leading to systemic effects, although the extent of this for this compound is not well-documented.

-

Eye Contact: The compound is a serious eye irritant, and contact can result in pain, redness, and potentially, damage to the eye tissue.[1]

-

Ingestion: Ingestion may cause gastrointestinal irritation and other adverse health effects, consistent with its classification as harmful if swallowed.

Chronic Exposure: Data on the chronic toxicity of this compound is limited. However, it is a prudent practice to minimize long-term exposure to any aromatic amine due to the potential for cumulative effects.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring a safe working environment.

Engineering Controls

The primary line of defense is to handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the most appropriate engineering control to prevent the inhalation of dust or vapors.[3] Eyewash stations and safety showers should be readily accessible in any area where the compound is handled.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Caption: Recommended PPE for handling this compound.

Specific PPE Recommendations:

-

Eye Protection: Chemical safety goggles are mandatory.[5][6] In situations with a higher risk of splashing, a face shield should also be worn.[5]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[4] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound.

-

Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[4]

-

Respiratory Protection: Work should be conducted in a fume hood to avoid inhalation.[3] If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Given that many aromatic compounds can be sensitive to light and air, storage in a dark, inert atmosphere is a good practice, although not explicitly stated for this specific compound in the search results.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

The following table summarizes the recommended first-aid procedures for different routes of exposure.[2][4]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |

Spill and Leak Cleanup

Proper containment and cleanup of spills are crucial to prevent further exposure and environmental contamination.

Workflow for Spill Response:

References

A Technical Guide to the Characterization of Hygroscopicity in Methyl 2-(4-aminophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propensity of an active pharmaceutical ingredient (API) or intermediate to interact with atmospheric moisture—its hygroscopicity—is a critical physicochemical property that dictates its stability, processability, and overall quality. This guide provides a comprehensive technical framework for the characterization of the hygroscopic nature of Methyl 2-(4-aminophenyl)acetate, a key pharmaceutical intermediate. While specific hygroscopicity data for this molecule is not extensively published, this document establishes a first-principles, systematic workflow. It synthesizes established methodologies, including Dynamic Vapor Sorption (DVS), Karl Fischer (KF) titration, and X-ray Powder Diffraction (XRPD), to build a complete hygroscopic profile. By explaining the causality behind experimental choices and emphasizing a self-validating, multi-technique approach, this guide serves as a robust standard operating procedure for researchers and drug development professionals tasked with evaluating moisture sensitivity in novel or under-characterized pharmaceutical materials.

Introduction: The Physicochemical Challenge of Water

This compound (CAS 39552-81-3) is an organic intermediate featuring a primary aromatic amine and a methyl ester functional group.[1][2] Such functionalities, particularly the amine group, are known to participate in hydrogen bonding, suggesting a potential affinity for water molecules.[3] The interaction with water is a double-edged sword in pharmaceutical development. While essential for solubility and bioavailability, uncontrolled moisture sorption can lead to a cascade of deleterious effects.[4][5] These include:

-

Chemical Degradation: Moisture can facilitate hydrolysis of labile functional groups like esters, leading to the formation of impurities and a reduction in the API's potency.[6][7]

-

Physical Instability: Water can induce solid-state phase transitions, such as converting an anhydrous crystalline form to a hydrate or inducing the crystallization of an amorphous solid.[8][9] These changes can drastically alter solubility, dissolution rates, and bioavailability.[6]

-

Manufacturing and Handling Issues: Highly hygroscopic powders can exhibit poor flowability, caking, and agglomeration, which complicates manufacturing processes like milling, blending, and tableting.[4][5]

Therefore, a thorough and early characterization of a compound's hygroscopic nature is not merely a data-gathering exercise; it is a foundational pillar of risk mitigation in drug development.[10][11] This guide outlines a logical and robust workflow to achieve this characterization for this compound.

A Multi-Modal Experimental Framework for Hygroscopicity Characterization

A single analytical technique is insufficient to fully comprehend a material's interaction with water. A self-validating system, where orthogonal methods confirm and build upon each other's findings, is paramount for scientific integrity. The proposed workflow integrates gravimetric, titrimetric, and structural analysis techniques.

Caption: Integrated workflow for hygroscopicity characterization.

Dynamic Vapor Sorption (DVS): Mapping the Moisture Interaction

DVS is a gravimetric technique that provides the cornerstone of hygroscopicity analysis by measuring the mass change of a sample as it is exposed to a controlled, stepwise ramp of relative humidity (RH) at a constant temperature.[12][13] The resulting sorption (increasing RH) and desorption (decreasing RH) isotherms reveal the extent and nature of water uptake.[14]

-

Sample Preparation: Place 5-15 mg of this compound onto the DVS sample pan. Ensure the sample is a fine, uniform powder.

-

Pre-Analysis Drying: Before starting the sorption/desorption cycle, dry the sample in situ at 25°C and 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002%/min).[14] This establishes a dry reference weight, which is critical for accurate interpretation.[15]

-

Sorption Cycle: Increase the RH in steps of 10% from 0% to 90% RH. At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002%/min for a period of 10-15 minutes).[14]

-

Desorption Cycle: Decrease the RH in steps of 10% from 90% back down to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: Plot the percentage change in mass (%Δm) against the target RH for both sorption and desorption cycles.

The shape of the isotherm provides critical insights:

-

Type I: Indicates monolayer adsorption, typical of microporous materials.

-

Type II/III: Smooth, continuous uptake of water, characteristic of non-porous or macroporous solids absorbing multiple layers of water. This is the most common profile for pharmaceutical solids.

-

Hysteresis: A significant difference between the sorption and desorption curves can indicate capillary condensation or the formation of a metastable hydrate.

-

Sharp Inflections: A sudden, steep increase in mass at a specific RH may signal a phase transition, such as a deliquescence event or the formation of a crystalline hydrate.

Karl Fischer Titration: Quantifying Absolute Water Content

While DVS shows the change in water content, Karl Fischer (KF) titration is the gold standard for determining the absolute amount of water in a sample.[8][16] It is a highly specific and accurate method based on a stoichiometric reaction between water and an iodine-based reagent.[17] This technique is crucial for determining the initial water content of the material and for validating the total water uptake measured by DVS at a specific RH.

Coulometric KF is preferred for its high sensitivity to the low levels of water typically found in pharmaceutical intermediates.[17][18]

-

Instrument Conditioning: Before analysis, the titration cell must be conditioned to remove ambient moisture until a low, stable drift (e.g., ≤10 µ g/min ) is achieved.[18]

-

Sample Introduction: Accurately weigh an appropriate amount of this compound (see table below for guidance) and introduce it directly into the conditioned KF titration vessel.

-

Titration: The instrument electrolytically generates iodine, which reacts with the water from the sample. The endpoint is detected when all water has been consumed.

-

Calculation: The total charge passed is proportional to the amount of iodine generated, which in turn is proportional to the amount of water. The result is typically reported as a weight/weight percentage (% w/w).

| Estimated Water Content | Recommended Sample Size |

| < 0.1% | 1.0 - 2.0 g |

| 0.1% - 0.5% | 0.2 - 1.0 g |

| 0.5% - 2.0% | 0.1 - 0.5 g |

| Table 1: Recommended sample sizes for coulometric Karl Fischer titration based on estimated water content.[18] |

X-ray Powder Diffraction (XRPD): Probing for Structural Changes

Hygroscopicity is not merely about water uptake; it's about the consequences of that uptake. XRPD is an indispensable tool for determining if moisture has induced a change in the solid-state structure of the material.[19] A crystalline solid produces a unique diffraction pattern (a "fingerprint"), while an amorphous material produces a broad, diffuse halo.[19] By comparing the XRPD pattern of the material before and after exposure to humidity, one can definitively identify phase transformations.

-

Initial Scan: Obtain a baseline XRPD pattern of the as-received this compound under ambient conditions.

-

Post-DVS Scan: After the DVS experiment is complete, carefully remove the sample from the pan and acquire another XRPD pattern.

-

In Situ Analysis (Advanced): For a more detailed investigation, use an XRPD instrument equipped with a humidity-controlled sample stage.[9][20] This allows for the collection of diffraction patterns at various RH levels, pinpointing the exact humidity at which a phase change occurs.

-

Data Comparison: Overlay the diffraction patterns. The appearance of new peaks, the disappearance of existing peaks, or significant shifts in peak positions are clear indicators of a solid-state transformation, such as the formation of a hydrate.[9][21]

Caption: Logic diagram for integrating multi-technique data.

Data Synthesis and Classification

The final step is to synthesize the data from all techniques to classify the hygroscopicity of this compound according to established standards, such as the European Pharmacopoeia (Ph. Eur.).[15][22] This classification is based on the percentage weight gain after storing the substance at 25°C and 80% RH for 24 hours.[15] DVS provides a more detailed and kinetic view, but the Ph. Eur. classification provides a standardized descriptor for regulatory and quality control purposes.

| Hygroscopicity Class | Weight Increase (% w/w) at 25°C/80% RH |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Table 2: European Pharmacopoeia Hygroscopicity Classification.[15][22] |

Final Assessment: The integrated data will answer the key questions:

-

How much water is taken up? (from DVS and validated by KF)

-

Under what conditions? (from the DVS isotherm)

-

Is the process reversible? (from DVS hysteresis)

-

Does the water uptake change the material's solid form? (from XRPD)

Mitigation Strategies for Hygroscopic Materials

If this compound is determined to be hygroscopic, several strategies can be employed during drug development to manage its moisture sensitivity.[6][]

-

Environmental Control: Manufacturing, processing, and storage should occur in humidity-controlled environments to prevent unwanted moisture uptake.[4][10]

-

Packaging: Use of high moisture barrier packaging materials, often including desiccants, is essential for maintaining product stability throughout its shelf life.[]

-

Solid-Form Engineering:

-

Salt Formation: Converting the free base to a stable, non-hygroscopic salt form is a common and effective strategy.

-

Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can reduce the material's affinity for water by creating a more stable crystal lattice.[6]

-

-

Formulation: Incorporating excipients that can preferentially absorb moisture or creating a protective barrier through film coating can shield the sensitive API.[6]

Conclusion

Characterizing the hygroscopic nature of a pharmaceutical intermediate like this compound is a critical, proactive step in drug development. It requires a systematic and multi-faceted analytical approach. By integrating the kinetic and equilibrium data from Dynamic Vapor Sorption, the precise quantitative data from Karl Fischer titration, and the crucial structural information from X-ray Powder Diffraction, a complete and reliable hygroscopic profile can be constructed. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based workflow not only allows for accurate classification but also provides the foundational knowledge required to design robust control strategies, ensuring the quality, stability, and efficacy of the final drug product.

References

- 1. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 39552-81-3 | this compound - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 14. ardena.com [ardena.com]

- 15. asiapharmaceutics.info [asiapharmaceutics.info]

- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 17. gmpinsiders.com [gmpinsiders.com]

- 18. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. improvedpharma.com [improvedpharma.com]

- 20. CURRENTA: X-ray Diffraction (XRD) and X-ray Structure Analysis [currenta.de]

- 21. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmagrowthhub.com [pharmagrowthhub.com]

Methodological & Application

The Pivotal Role of Methyl 2-(4-aminophenyl)acetate in Modern Pharmaceutical Development: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-(4-aminophenyl)acetate, a seemingly unassuming aromatic ester, has emerged as a cornerstone building block for the construction of a diverse array of bioactive molecules. Its unique structural features—a reactive primary amine, an activatable methylene group, and a modifiable ester moiety—provide medicinal chemists with a versatile scaffold for the synthesis of complex heterocyclic systems. This guide delves into the critical applications of this compound, providing detailed protocols and mechanistic insights for its utilization in the synthesis of high-value pharmaceutical compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 165.19 g/mol | --INVALID-LINK--[1] |

| CAS Number | 39552-81-3 | --INVALID-LINK--[2] |

| Appearance | Yellow to Brown Liquid | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

The Piperidine-2,6-dione Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine-2,6-dione core is a prominent structural motif found in a number of blockbuster drugs.[3][4] This heterocyclic system serves as a versatile scaffold that can be functionalized to interact with a variety of biological targets. This compound is an ideal precursor for the synthesis of 3-(4-aminophenyl)-substituted piperidine-2,6-diones, a key intermediate for several important pharmaceuticals.

Protocol 1: Synthesis of 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione (Aminoglutethimide)

This protocol outlines a scientifically plausible, multi-step synthesis of Aminoglutethimide, a potent aromatase inhibitor, starting from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

Step 1: α-Ethylation of this compound

Rationale: The first crucial step is the introduction of an ethyl group at the α-position to the ester. This is achieved via enolate chemistry. The primary amine must be protected to prevent it from interfering with the base used for enolate formation.

Detailed Protocol:

-

Protection of the Aniline:

-

Dissolve this compound (1 eq.) in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (TEA, 1.2 eq.).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

-

-

Enolate Formation and Ethylation:

-

Dissolve the N-Boc protected intermediate (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq.) to generate the enolate. The choice of a strong base is critical for complete deprotonation.

-

After stirring for 30 minutes at -78 °C, add ethyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-protected Methyl 2-(4-aminophenyl)-2-ethylacetate.

-

Step 2: Amidation and Cyclization to form the Piperidine-2,6-dione Ring

Rationale: The ester and a second amide functionality are required for the final cyclization to the piperidine-2,6-dione. This is achieved by reacting the ethylated intermediate with a suitable amide-forming reagent, followed by an intramolecular cyclization. A robust method involves the reaction with acrylamide in the presence of a strong base.[3][4]

Detailed Protocol:

-

Michael Addition and Intramolecular Cyclization:

-

Dissolve the N-Boc-protected Methyl 2-(4-aminophenyl)-2-ethylacetate (1 eq.) and acrylamide (1.5 eq.) in anhydrous dimethylformamide (DMF).

-

Cool the mixture to -20 °C and add potassium tert-butoxide (KOtBu, 2 eq.) portion-wise, maintaining the temperature below 0 °C. The strong base facilitates both the Michael addition and the subsequent intramolecular cyclization.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield N-Boc-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione.

-

Step 3: Deprotection to Yield Aminoglutethimide

Rationale: The final step involves the removal of the Boc protecting group to liberate the free amine, yielding the target compound, Aminoglutethimide.

Detailed Protocol:

-

Acid-catalyzed Deprotection:

-

Dissolve the N-Boc protected piperidine-2,6-dione (1 eq.) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Aminoglutethimide.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Application in the Synthesis of Immunomodulatory Drugs (IMiDs)

The 3-(4-aminophenyl)piperidine-2,6-dione scaffold, readily accessible from this compound, is also the core of the highly successful class of immunomodulatory drugs (IMiDs), including Pomalidomide. These drugs are crucial in the treatment of multiple myeloma.

Conceptual Synthetic Pathway to Pomalidomide Precursors

While specific industrial syntheses may vary, a logical and scientifically sound approach to a key precursor for Pomalidomide can be envisioned starting from the product of Protocol 1, Step 2 (N-Boc-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione).

-

Nitration of the Phenyl Ring: The aromatic ring can be selectively nitrated at the position para to the piperidine-2,6-dione substituent.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine, yielding a diamino-functionalized intermediate.

-